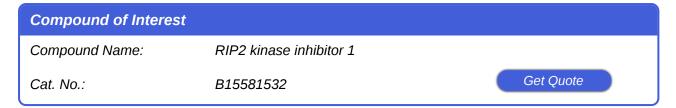


Benchmarking RIP2 Kinase Inhibitor 1 (GSK583) Against a Clinical Candidate (AC-101)

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This guide provides a comparative analysis of the preclinical RIP2 kinase inhibitor, GSK583 (also known as **RIP2 Kinase Inhibitor 1**), and a current clinical candidate, AC-101. The comparison focuses on key performance attributes such as potency, selectivity, and in-vivo efficacy, supported by available experimental data. Detailed experimental protocols for the key assays are also provided to aid researchers in their own investigations.

Data Presentation

The following tables summarize the available quantitative data for GSK583 and the qualitative preclinical data for AC-101.

Table 1: Biochemical and Cellular Potency



Parameter	GSK583	AC-101	Reference
Biochemical IC50 (RIPK2)	5 nM (human)	Highly Potent (specific value not publicly available)	[1][2][3][4]
Cellular Activity (MDP- stimulated TNF-α production in human monocytes)	IC50 = 8 nM	Effectively inhibits the release of NOD-RIPK2 dependent inflammatory factors (specific IC50 not publicly available)	[1][2][4][5][6][7][8]
Cellular Activity (MDP- stimulated TNF-α production in human whole blood)	IC50 = 237 nM	Data not publicly available	[1]
Cellular Activity (Inhibition of TNF-α and IL-6 production in IBD patient explants)	IC50 ≈ 200 nM	Data not publicly available	[1]

Table 2: Kinase Selectivity

Parameter	GSK583	AC-101	Reference
Selectivity Profile	High selectivity over a panel of 300 kinases at 1 μ M.	Highly Selective (specific panel data not publicly available)	[1][3][4]
Notable Off-Targets	Inhibition of hERG ion channel.	Data not publicly available	[2]

Table 3: In-Vivo Efficacy



Animal Model	GSK583	AC-101	Reference
MDP-induced Peritonitis (Mouse)	Dose-dependent inhibition of neutrophil recruitment.	Data not publicly available	[1]
MDP-induced KC (IL- 8 orthologue) production (Rat)	Dose-dependent inhibition of serum KC levels.	Data not publicly available	[1]
TNBS-induced Colitis	Not explicitly reported, but related compounds from the same class showed efficacy.	Significant protective effects in IBD models.	[9][3][5][6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on publicly available information.

RIPK2 Biochemical Potency Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of an inhibitor to the ATP-binding pocket of RIPK2.

Materials:

- Recombinant full-length human RIPK2 protein
- Fluorescently labeled ATP-competitive ligand (tracer)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
- Test compounds (e.g., GSK583, AC-101) dissolved in DMSO
- 384-well microplates



Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- Add a small volume (e.g., 100 nL) of the compound dilutions to the microplate wells.
- Add a solution of RIPK2 protein in assay buffer to the wells.
- Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
- Add the fluorescently labeled tracer to the wells.
- Incubate for another defined period (e.g., 60 minutes) at room temperature to reach binding equilibrium.
- Measure the fluorescence polarization of each well using a suitable plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Potency Assay (MDP-Stimulated TNF-α Production in Human Monocytes)

This assay measures the ability of an inhibitor to block the downstream signaling of RIPK2 in a cellular context.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated human monocytes
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Muramyl dipeptide (MDP)
- · Test compounds dissolved in DMSO
- Lysis buffer



- Human TNF-α ELISA kit
- 96-well cell culture plates

Procedure:

- Isolate human monocytes from PBMCs.
- Seed the monocytes in a 96-well plate and allow them to adhere.
- Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
- Stimulate the cells with a final concentration of MDP (e.g., 10 μg/mL).
- Incubate the cells for a specified time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
- Collect the cell culture supernatant.
- Quantify the concentration of TNF- α in the supernatant using a human TNF- α ELISA kit according to the manufacturer's instructions.[10][11]
- Calculate the percent inhibition of TNF- α production for each compound concentration and determine the IC50 value.

In-Vivo Efficacy Model (TNBS-Induced Colitis in Mice)

This model assesses the therapeutic potential of an inhibitor in a chemically induced model of inflammatory bowel disease.

Materials:

- Mice (e.g., BALB/c or SJL/J)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- Test compounds formulated for oral administration



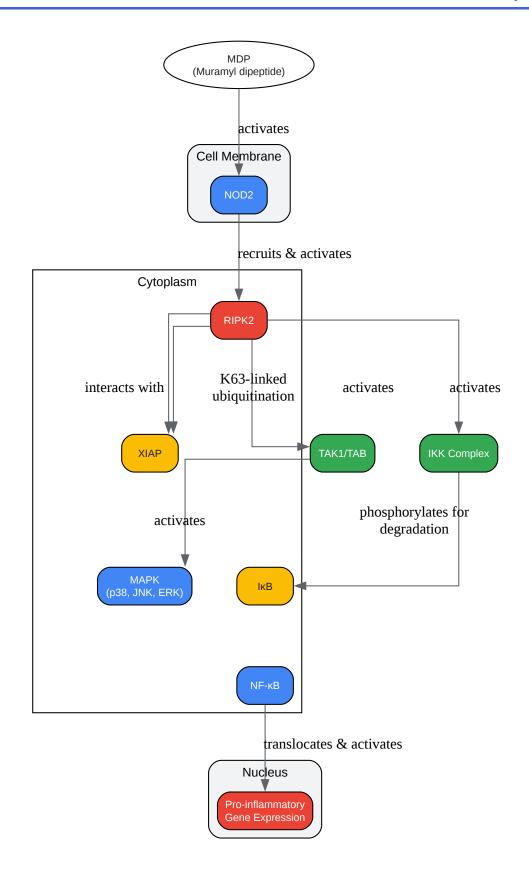
· Vehicle control

Procedure:

- Acclimatize the mice for at least one week.
- Anesthetize the mice and slowly administer a solution of TNBS in ethanol intrarectally using a catheter.
- Dose the mice with the test compound or vehicle orally at predetermined time points (e.g., daily, starting before or after TNBS administration).
- Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).
- At the end of the study, euthanize the mice and collect the colons.
- · Measure the colon length and weight.
- Perform histological analysis of colon sections to assess inflammation, ulceration, and tissue damage.
- Analyze colon tissue homogenates for myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-6).

Visualizations RIP2 Signaling Pathway





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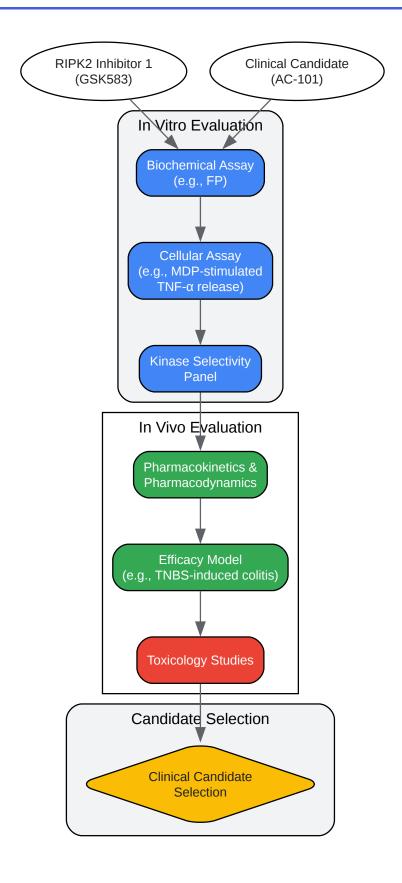




Caption: Simplified overview of the NOD2-RIPK2 signaling pathway leading to proinflammatory gene expression.

Experimental Workflow for Inhibitor Comparison





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